

Spectroscopic Profile of Allylescaline Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Allylescaline hydrochloride

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This technical guide provides a comprehensive overview of the spectroscopic data available for **Allylescaline hydrochloride**. Due to the limited public availability of complete, raw spectroscopic data for this specific compound, this document synthesizes information from various sources, including analogous compounds and general principles of spectroscopic analysis for phenethylamines. All quantitative data found is presented in structured tables, and detailed experimental protocols, where available, are provided.

Chemical and Physical Properties

Property	Value	Source
Chemical Name	3,5-dimethoxy-4-(2-propen-1-yloxy)-benzeneethanamine, monohydrochloride	[1]
CAS Number	39201-76-8	[1][2]
Molecular Formula	C ₁₃ H ₁₉ NO ₃ • HCl	[1]
Molecular Weight	273.8 g/mol	[1]
Formulation	Crystalline solid	[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ^1H and ^{13}C NMR data for **Allylescaline hydrochloride** are not readily available in the public domain. However, based on the structure of the molecule, the following table outlines the expected chemical shifts.

Table 1: Predicted ^1H NMR Chemical Shifts for **Allylescaline Hydrochloride**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Ar-H	6.5 - 7.0	s
=CH-	5.8 - 6.2	m
=CH ₂	5.0 - 5.4	m
O-CH ₂ - (allyl)	4.4 - 4.6	d
O-CH ₃	3.7 - 3.9	s
Ar-CH ₂ -	2.8 - 3.2	t
-CH ₂ -NH ₃ ⁺	3.0 - 3.4	t
-NH ₃ ⁺	7.5 - 8.5	br s

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Allylescaline Hydrochloride**

Carbon	Predicted Chemical Shift (ppm)
C-O (aromatic)	145 - 155
C-N (aromatic)	130 - 140
CH (aromatic)	100 - 110
=CH-	130 - 135
=CH ₂	115 - 120
O-CH ₂ - (allyl)	68 - 72
O-CH ₃	55 - 60
Ar-CH ₂ -	30 - 35
-CH ₂ -NH ₃ ⁺	40 - 45

Infrared (IR) Spectroscopy

A specific IR spectrum for **Allylescaline hydrochloride** is not publicly available. The following table summarizes the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **Allylescaline Hydrochloride**

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
N-H (amine salt)	Stretch	2800 - 3200 (broad)
C-H (aromatic)	Stretch	3000 - 3100
C-H (aliphatic)	Stretch	2850 - 3000
C=C (aromatic)	Stretch	1580 - 1620
C=C (alkene)	Stretch	1640 - 1680
C-O (ether)	Stretch	1000 - 1300
N-H (amine salt)	Bend	1500 - 1600

Mass Spectrometry (MS)

While a specific mass spectrum for **Allylescaline hydrochloride** is not publicly available, GC-MS data for the freebase form is mentioned in several databases.[3][4] The fragmentation pattern would be influenced by the phenethylamine backbone and the substituents.

Table 4: Predicted Mass Spectrometry Data for Allylescaline (Freebase)

Parameter	Value
Molecular Ion (M ⁺)	m/z 237
Major Fragment Ions	Expected fragments from benzylic cleavage and loss of the allyl group.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **Allylescaline hydrochloride** are not published. However, the following are general methodologies commonly employed for the analysis of phenethylamine compounds.

NMR Spectroscopy

- **Sample Preparation:** A sample of **Allylescaline hydrochloride** would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H and ¹³C spectra.
- **Data Acquisition:** Standard pulse sequences would be used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is typically employed.

IR Spectroscopy

- **Sample Preparation:** As a solid, **Allylescaline hydrochloride** would typically be prepared as a KBr (potassium bromide) pellet or as a mull in an oil such as Nujol.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer would be used.

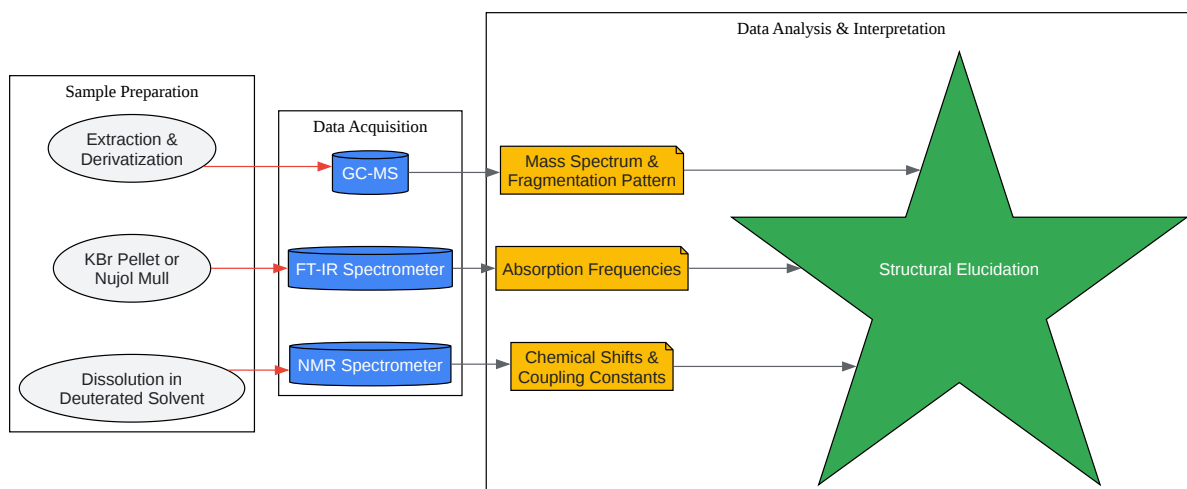
- Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000 - 400 cm^{-1}).

Mass Spectrometry (GC-MS)

- Sample Preparation: For GC-MS analysis of the freebase, a solution of **Allylescaline hydrochloride** would be basified and extracted with an organic solvent. Derivatization with an agent like trifluoroacetic anhydride (TFAA) is a common practice for improving the chromatographic properties of phenethylamines.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) would be used.
- Data Acquisition: The sample would be injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is then measured.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Allylescaline hydrochloride**.



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A generalized workflow for spectroscopic analysis.

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